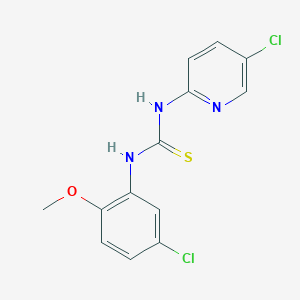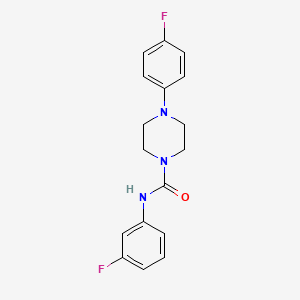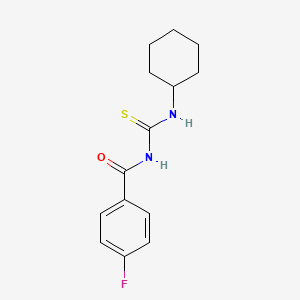
N-(cyclohexylcarbamothioyl)-4-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(cyclohexylcarbamothioyl)-4-fluorobenzamide is a compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, in particular, has garnered attention due to its potential biological activities and its role as a building block for more complex chemical structures.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclohexylcarbamothioyl)-4-fluorobenzamide typically involves the reaction of 4-fluorobenzoic acid with cyclohexyl isothiocyanate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the thiourea linkage. The reaction conditions generally include:
Solvent: Common solvents used are dichloromethane or tetrahydrofuran.
Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.
Time: The reaction time can vary but typically ranges from a few hours to overnight.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
N-(cyclohexylcarbamothioyl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
科学研究应用
N-(cyclohexylcarbamothioyl)-4-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anticancer, antibacterial, and antifungal activities.
Biology: The compound is used in studies related to enzyme inhibition and DNA binding.
Materials Science:
Agriculture: Thiourea derivatives, including this compound, are explored for their use as plant growth regulators and pesticides.
作用机制
The mechanism of action of N-(cyclohexylcarbamothioyl)-4-fluorobenzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or bind to DNA, disrupting cellular processes. The exact pathways and targets can vary depending on the specific biological activity being studied.
相似化合物的比较
Similar Compounds
- N-(cyclohexylcarbamothioyl)benzamide
- N-(tert-butylcarbamothioyl)benzamide
- 4-bromo-N-(3-nitrophenyl)carbamothioylbenzamide
Uniqueness
N-(cyclohexylcarbamothioyl)-4-fluorobenzamide is unique due to the presence of the fluorine atom on the benzene ring, which can influence its reactivity and biological activity. The cyclohexyl group also contributes to its distinct chemical properties compared to other thiourea derivatives.
属性
IUPAC Name |
N-(cyclohexylcarbamothioyl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2OS/c15-11-8-6-10(7-9-11)13(18)17-14(19)16-12-4-2-1-3-5-12/h6-9,12H,1-5H2,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWIYDMNDCSTQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49816636 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
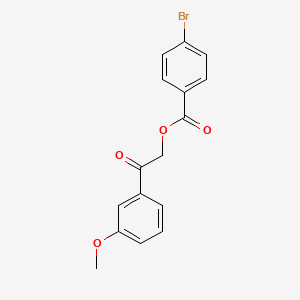
![1-[2-(DIETHYLAMINO)ETHYL]-N-[(THIOPHEN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE](/img/structure/B5765220.png)
![N-(2-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B5765221.png)
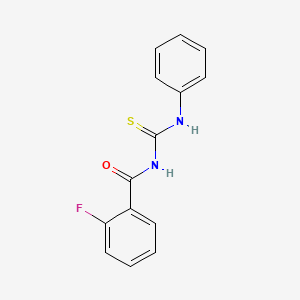
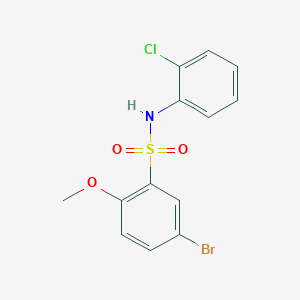
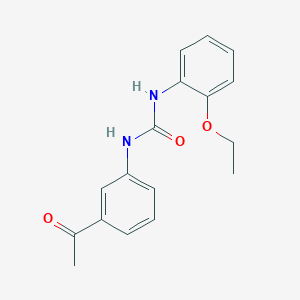
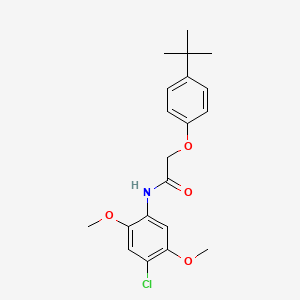

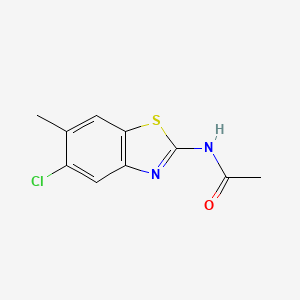
![2,6-dimethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5765270.png)
![4-chloro-2-{[(2-nitrophenoxy)acetyl]amino}benzoic acid](/img/structure/B5765282.png)
![4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2-ethoxyphenol](/img/structure/B5765290.png)
